Soluflazine
Overview
Description
Scientific Research Applications
1. Interaction with Adenosine Deaminase and Nucleoside Transporter
Soluflazine is suggested to primarily act on adenosine deaminase rather than on the nucleoside transporter. This action has implications for the recovery of cardiac function following ischemia. The effect of soluflazine on adenosine metabolism and its inhibition of nucleoside transport can lead to the accumulation of adenosine, which might influence post-ischemic cardiac recovery (Ferrandon, 2009).
2. Role in Inflammatory Pain Models
Soluflazine has demonstrated efficacy in animal models of inflammatory pain, such as complete Freund’s adjuvant (CFA)-induced and carrageenan-induced mechanical and thermal hyperalgesia models in guinea pigs. By inhibiting the equilibrative nucleoside transporter (ENT1), soluflazine enhances the antinociceptive properties of adenosine. This inhibition is an effective method for reversing mechanical and thermal inflammatory hyperalgesia, with both A1 and A2 adenosine receptor subtypes likely involved (Maes et al., 2012).
3. Importance in Nucleoside Transport and Inhibitor Sensitivity
Mutations in the human equilibrative nucleoside transporter 1 (hENT1) that affect residues in transmembrane segment 8, a region where soluflazine acts, can influence the transporter's inhibitor sensitivity and protein folding. These mutations also affect the catalytic turnover rates, underscoring the significant role of soluflazine in influencing hENT1 activity. This has broader implications for the metabolic salvage of nucleosides and the cellular uptake of antineoplastic and antiviral nucleoside analogs (Visser et al., 2007).
4. Influence on Coronary Vasodilator Drugs and Nucleoside Selectivity
Soluflazine's interaction with the hENT1 transporter also affects its affinity for coronary vasodilator drugs and alters nucleoside selectivity. This interaction is crucial for understanding the therapeutic mechanisms of soluflazine in the context of coronary vasodilation and its potential implications in cardiovascular pharmacotherapy (Paproski et al., 2008).
properties
IUPAC Name |
4-[2-(2,6-dichloroanilino)-2-oxoethyl]-1-[4-(4-fluorophenyl)-4-pyridin-3-ylbutyl]piperazine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30Cl2FN5O2.2ClH/c29-23-6-1-7-24(30)27(23)34-26(37)18-35-14-15-36(25(17-35)28(32)38)13-3-5-22(20-4-2-12-33-16-20)19-8-10-21(31)11-9-19;;/h1-2,4,6-12,16,22,25H,3,5,13-15,17-18H2,(H2,32,38)(H,34,37);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZLAOQGNIIITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CN=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl4FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920754 | |
Record name | 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Soluflazine | |
CAS RN |
112415-83-5 | |
Record name | Soluflazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112415835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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